Sodium metaborate

Description

Properties

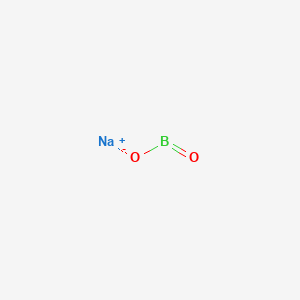

IUPAC Name |

sodium;oxido(oxo)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Na/c2-1-3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIFVTYDZMXWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034386 | |

| Record name | Sodium metaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White solid; [Merck Index] Hydrate: Cream colored powder; [MSDSonline] Commercially available as octahydrate and tetrahydrate; [HSDB] | |

| Record name | Boric acid (HBO2), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metaborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1434 °C | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.0X10+5 mg/L at 20 °C, 36 g/100 g water at 35 °C | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.46 g/cu cm | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White pieces or powder, White hexagonal crystals | |

CAS No. |

7775-19-1, 98536-58-4 | |

| Record name | Sodium metaborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium(1+), (metaborato-O)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098536584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metaborate, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METABORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Q395A23R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

966 °C | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Anhydrous Sodium Metaborate (Na₃B₃O₆)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous sodium metaborate (B1245444), systematically named sodium cyclotriborate, is an inorganic compound with the chemical formula Na₃B₃O₆. While often represented by the empirical formula NaBO₂, its anhydrous solid-state structure is a trimer, forming a six-membered ring of alternating boron and oxygen atoms.[1] This white, crystalline solid is a versatile chemical with applications ranging from the synthesis of advanced materials to its role as a buffering agent in various chemical and biological systems. For researchers and professionals in drug development, an understanding of its properties, synthesis, and biological interactions is crucial for its potential application in formulation, as a reagent, or as a source of borate (B1201080) for therapeutic and diagnostic purposes.

Chemical and Physical Properties

Anhydrous sodium metaborate is a stable compound with a high melting and boiling point. It is soluble in water, where it hydrolyzes to form sodium hydroxide (B78521) and boric acid, resulting in an alkaline solution. This buffering capacity is one of its key functional properties.

Table 1: Physicochemical Properties of Anhydrous Sodium Metaborate (Na₃B₃O₆)

| Property | Value | Reference |

| Molecular Formula | Na₃B₃O₆ | [1] |

| Molar Mass | 197.39 g/mol | Calculated |

| Appearance | Colorless crystals or white crystalline powder | [1] |

| Density | 2.464 g/cm³ | [1] |

| Melting Point | 966 °C (1771 °F; 1239 K) | [1] |

| Boiling Point | 1434 °C (2613 °F; 1707 K) | [1] |

| Crystal System | Hexagonal | [1] |

| Solubility in Water | Soluble | [1] |

Crystal Structure

Anhydrous sodium metaborate crystallizes in the hexagonal crystal system. The fundamental structural unit is the planar [B₃O₆]³⁻ anion, which consists of a six-membered ring with alternating boron and oxygen atoms. Each boron atom is bonded to three oxygen atoms. This cyclic structure is a key feature that distinguishes it from other borates.

Experimental Protocols: Synthesis of Anhydrous Sodium Metaborate

Anhydrous sodium metaborate can be synthesized through several methods, primarily involving high-temperature reactions. The choice of method may depend on the desired purity and scale of production.

Solid-State Synthesis from Borax (B76245) and Sodium Hydroxide

This method involves the high-temperature reaction between anhydrous borax (Na₂B₄O₇) and sodium hydroxide (NaOH).

Materials:

-

Anhydrous borax (Na₂B₄O₇)

-

Sodium hydroxide (NaOH)

-

Crucible (e.g., platinum or high-purity alumina)

-

High-temperature furnace

Procedure:

-

Anhydrous borax and sodium hydroxide are mixed in a 1:2 molar ratio.

-

The mixture is placed in a crucible and heated in a furnace.

-

The temperature is gradually raised to 700 °C.[1]

-

The reaction proceeds with the formation of molten sodium metaborate and the evolution of water vapor. The reaction is: Na₂B₄O₇ + 2NaOH → 4NaBO₂ + H₂O.

-

The reaction is held at this temperature until the evolution of water ceases, indicating the completion of the reaction.

-

The molten product is then cooled to room temperature to obtain solid anhydrous sodium metaborate.

-

Characterization of the final product can be performed using techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm the crystal structure and absence of hydroxyl groups.

Microwave-Assisted Synthesis

A more rapid and energy-efficient method for the synthesis of sodium metaborate hydrates, which can then be dehydrated to the anhydrous form.[2][3]

Materials:

-

Borax decahydrate (B1171855) (Na₂B₄O₇·10H₂O)

-

Sodium hydroxide (NaOH)

-

Microwave reactor

-

Calcination furnace

Procedure:

-

Borax decahydrate and sodium hydroxide are mixed in a suitable molar ratio in an aqueous solution.

-

The mixture is subjected to microwave irradiation. For the synthesis of the dihydrate, a power of 270 W for 1 minute has been reported to be effective.[2][3]

-

The resulting sodium metaborate dihydrate (NaBO₂·2H₂O) is then collected.

-

To obtain the anhydrous form, the dihydrate is calcinated in a furnace at 400 °C for approximately 33 minutes.[2][3]

-

The final product should be characterized by XRD to confirm the conversion to the anhydrous phase.

Role in Biological Systems and Signaling Pathways

In aqueous environments, such as biological systems, anhydrous sodium metaborate dissolves and exists as sodium ions and borate/boric acid. Boron is an essential micronutrient for plants and has been shown to have various biological effects in animals and humans. Its role in signaling pathways is an active area of research.

Borate Trafficking and Homeostasis

In plants, the transport and cellular localization of borate are tightly regulated. The borate exporter BOR1 is a key protein in this process. Its localization to the plasma membrane is crucial for loading boron into the xylem for transport throughout the plant. The trafficking of BOR1 involves two distinct endocytic pathways: one for recycling and maintaining its polar localization at the plasma membrane, and another for degradation in the vacuole when boron levels are high.

Caption: Trafficking pathways of the borate transporter BOR1 in plant cells.

Modulation of the MAPK Signaling Pathway

Boric acid has been shown to have a dose-dependent effect on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a critical regulator of cell proliferation, differentiation, and apoptosis. At low concentrations, boric acid can be mitogenic, while at higher concentrations, it can inhibit cell growth. This suggests a complex interaction with the components of the MAPK cascade.

Caption: Modulation of the MAPK signaling cascade by boric acid.

Induction of Apoptosis via the SEMA3A/PLXNA1/NRP1 Pathway

In certain cancer cells, such as glioblastoma, boric acid has been demonstrated to induce apoptosis by upregulating components of the Semaphorin 3A (SEMA3A) signaling pathway. SEMA3A, through its receptors Plexin A1 (PLXNA1) and Neuropilin 1 (NRP1), can trigger a cascade of events leading to programmed cell death.

Caption: Boric acid-induced apoptosis via the SEMA3A signaling pathway.

Applications in Research and Drug Development

While direct applications of anhydrous sodium metaborate in drug formulations are not extensively documented, its properties suggest several potential uses for researchers and drug development professionals.

Table 2: Potential Applications in Research and Drug Development

| Application Area | Description |

| Buffering Agent | Due to its alkaline nature in solution, it can be used to control pH in various biochemical assays and formulation studies.[4] |

| Reagent in Synthesis | It can serve as a source of borate for the synthesis of borosilicate glasses and other boron-containing compounds.[1] In a pharmaceutical context, this could extend to the synthesis of boron-containing active pharmaceutical ingredients (APIs). |

| Component of Formulations | Its buffering capacity could be utilized in topical or other formulations where pH control is critical for drug stability or delivery. |

| Precursor for Boron Neutron Capture Therapy (BNCT) Agents | As a source of boron, it could be a starting material for the synthesis of more complex boron-rich molecules designed for BNCT, a targeted cancer therapy. |

Conclusion

Anhydrous sodium metaborate (Na₃B₃O₆) is a compound with well-defined chemical and physical properties. Its synthesis is achievable through straightforward high-temperature methods. For researchers in the life sciences and drug development, its most significant role is likely as a source of borate/boric acid in aqueous systems. The demonstrated effects of borates on key cellular signaling pathways, such as MAPK and SEMA3A, suggest that boron-containing compounds warrant further investigation for their therapeutic potential. A thorough understanding of the fundamental chemistry of compounds like anhydrous sodium metaborate is the foundation for such future advancements.

References

An In-depth Technical Guide to Sodium Metaborate (CAS 7775-19-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium metaborate (B1245444) (CAS 7775-19-1), focusing on its chemical properties, synthesis, analytical methods, and known biological interactions. The information is presented to support research and development activities.

Chemical and Physical Properties

Sodium metaborate is an inorganic compound with the chemical formula NaBO₂. It is a white, crystalline solid that is soluble in water.[1] The anhydrous form is hygroscopic. It is commercially available in various hydrated forms, with the tetrahydrate and dihydrate being common.

Table 1: Physicochemical Properties of Sodium Metaborate

| Property | Value | Reference(s) |

| CAS Number | 7775-19-1 | [1] |

| Molecular Formula | NaBO₂ | [2] |

| Molecular Weight | 65.80 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 966 °C (1771 °F; 1239 K) | [2] |

| Boiling Point | 1434 °C (2613 °F; 1707 K) | [2] |

| Density | 2.464 g/cm³ (anhydrous) | [2] |

| Solubility in Water | 16.4 g/100 mL (0 °C)28.2 g/100 mL (25 °C)125.2 g/100 mL (100 °C) | [2] |

Synthesis of Sodium Metaborate

Sodium metaborate can be synthesized through several methods, primarily involving the reaction of a boron source with a sodium source.

Synthesis from Borax (B76245) and Sodium Hydroxide (B78521)

A common laboratory and industrial method for preparing sodium metaborate involves the reaction of borax (sodium tetraborate) with sodium hydroxide.[3]

Experimental Protocol:

-

Reactant Preparation: Prepare an aqueous solution of anhydrous borax (Na₂B₄O₇) and sodium hydroxide (NaOH). A typical molar ratio is 1:2 (borax:NaOH).

-

Reaction: Heat the solution to 90°C with continuous stirring.

-

Reaction Time: Maintain the reaction temperature for 150 minutes to ensure complete conversion to sodium metaborate tetrahydrate (NaB(OH)₄·2H₂O).[4][5]

-

Crystallization: Allow the solution to cool to room temperature to induce crystallization of the sodium metaborate hydrate.

-

Isolation and Drying: Filter the crystals from the solution and dry them at a temperature below 50°C to prevent dehydration.

-

Anhydrous Form: To obtain the anhydrous form, the hydrated salt can be heated to 270°C in a vacuum.[2]

Logical Relationship of Boron Compounds in Synthesis

Caption: Relationship of key reactants in the synthesis of sodium metaborate.

Alternative Synthesis Methods

-

Fusion Method: This involves fusing sodium carbonate with boron oxide at high temperatures.[2]

-

Ultrasonic Irradiation: The reaction of borax and sodium hydroxide can be accelerated using ultrasonic irradiation, which can optimize reaction parameters like temperature and water content.[6]

Analytical Methods for Sodium Metaborate

The purity and concentration of sodium metaborate can be determined using various analytical techniques.

Titrimetric Analysis

A common method for the quantitative analysis of borates is acid-base titration. This method is based on the conversion of the borate (B1201080) to boric acid, which is then titrated with a standard base in the presence of a polyhydric alcohol like mannitol.

Experimental Protocol for Titration:

-

Sample Preparation: Accurately weigh a sample of sodium metaborate and dissolve it in deionized water.

-

Acidification: Add a slight excess of a standard acid (e.g., 0.5 N HCl) to convert the metaborate to boric acid. The reaction is: NaBO₂ + HCl + H₂O → H₃BO₃ + NaCl.

-

Removal of Carbon Dioxide: Gently boil the solution to remove any dissolved carbon dioxide, which can interfere with the endpoint.

-

Addition of Mannitol: Cool the solution and add mannitol. Mannitol forms a stable complex with boric acid, increasing its acidity and allowing for a sharp titration endpoint.

-

Titration: Titrate the solution with a standardized sodium hydroxide (NaOH) solution to a phenolphthalein (B1677637) endpoint. The color change from colorless to pink indicates the endpoint.

-

Calculation: The concentration of sodium metaborate in the original sample can be calculated from the volume of NaOH used.

Experimental Workflow for Titrimetric Analysis

Caption: Step-by-step workflow for the titrimetric analysis of sodium metaborate.

Spectroscopic and Other Analytical Methods

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic B-O bond vibrations in the metaborate structure.

-

X-ray Diffraction (XRD): XRD is a powerful tool for characterizing the crystalline structure of sodium metaborate and its hydrates.

Biological Activity and Signaling Pathways

The biological effects of boron compounds are an active area of research. While specific studies on the direct interaction of sodium metaborate (CAS 7775-19-1) with signaling pathways are limited, research on related boron compounds, such as sodium tetraborate (B1243019) and boric acid, provides insights into the potential biological roles of the borate ion. It is crucial to note that the biological effects of different borate species can vary.

Distinction from Other Boron Compounds

It is important to differentiate sodium metaborate from other commonly studied boron compounds:

-

Sodium Tetraborate (Borax): Has the formula Na₂B₄O₇·10H₂O. Studies on sodium tetraborate have suggested effects on intracellular signaling related to cardiac hypertrophy.[1][7]

-

Boric Acid: Has the formula H₃BO₃. Research has explored its effects on various cellular processes, including potential interactions with the SEMA3A/PLXNA1/NRP1 signaling pathway in glioblastoma cells.[8]

Potential for Interaction with Signaling Pathways

While direct evidence for sodium metaborate is scarce, studies on other boron-containing compounds suggest that the borate ion can influence cellular processes. For instance, sodium pentaborate pentahydrate has been shown to modulate the Hippo signaling pathway in colorectal cancer cell lines.[9]

Example of a Borate Derivative's Effect on the Hippo Signaling Pathway

Caption: *This diagram illustrates the effect of sodium pentaborate pentahydrate on the Hippo pathway and is for informational purposes only.[9]

Applications in Research and Development

Sodium metaborate serves as a versatile compound in various research and industrial applications:

-

Precursor for Sodium Borohydride (B1222165): It is a key starting material in the synthesis of sodium borohydride (NaBH₄), a widely used reducing agent.[2]

-

Buffer Solutions: Due to its alkaline nature, it is used in the preparation of buffer solutions to control pH.

-

Adhesive Formulations: It acts as a crosslinking agent in starch-based adhesives, modifying viscosity and tack.[10][11]

-

Textile Industry: Used as a stabilizer for hydrogen peroxide in bleaching processes.[11]

-

Corrosion Inhibition: Incorporated into water treatment chemicals for its pH control and anti-corrosive properties.[11]

Safety and Handling

Sodium metaborate is considered to have low acute toxicity. However, as with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Dust inhalation should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS).

Table 2: Toxicological Data for Sodium Metaborate

| Metric | Value | Species | Route | Reference(s) |

| LD₅₀ | 2330 mg/kg | Rat | Oral | [2] |

This guide provides a foundational understanding of sodium metaborate for scientific and research professionals. Further investigation into its specific biological activities and potential therapeutic applications is warranted.

References

- 1. Role of sodium tetraborate as a cardioprotective or competitive agent: Modulation of hypertrophic intracellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium metaborate - Wikipedia [en.wikipedia.org]

- 3. Sodium metaborate | BNaO2 | CID 145326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Synthesis , crystal structure and dehydration kinetics of NaB ( OH ) 4 · 2 H 2 O | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Data on sodium tetraborate as a modulation of hypertrophic intracellular signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boric Acid Induces Oxidative Damage and Apoptosis Through SEMA3A/PLXNA1/NRP1 Signalling Pathway in U251 Glioblastoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. borax.com [borax.com]

Physicochemical Properties of Sodium Metaborate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metaborate (B1245444) (NaBO₂) is an inorganic compound that, in aqueous solutions, exhibits distinct physicochemical properties making it relevant in various scientific and industrial applications, including as a buffering agent, in the synthesis of other boron compounds, and in certain drug development contexts. When dissolved in water, sodium metaborate hydrolyzes to form sodium tetrahydroxyborate (NaB(OH)₄)[1]. The properties of these solutions are highly dependent on concentration and temperature. This guide provides a comprehensive overview of the core physicochemical properties of sodium metaborate solutions, detailed experimental protocols for their measurement, and visual representations of key processes.

When handling sodium metaborate, it is important to follow safety precautions. Avoid generating dust and ensure good housekeeping. In case of eye contact, rinse cautiously with water for several minutes. While not considered a serious irritant, it is advisable to wear eye protection[2]. For storage, keep in a dry, moisture-free environment in tightly closed containers[3].

Core Physicochemical Properties

The key physicochemical properties of sodium metaborate solutions—solubility, pH, density, viscosity, and electrical conductivity—are summarized in the following sections. All quantitative data is presented in structured tables for ease of comparison.

Solubility

The solubility of sodium metaborate in water is significantly influenced by temperature. Different hydrates of sodium metaborate crystallize from solutions at various temperature ranges[1].

-

Sodium Metaborate Tetrahydrate (NaBO₂·4H₂O): Stable from -6 to 53.6 °C.

-

Sodium Metaborate Dihydrate (NaBO₂·2H₂O): Stable from 53.6 °C to 105 °C.

-

Sodium Metaborate Hemihydrate (NaBO₂·0.5H₂O): Stable from 105 °C to the boiling point.

Table 1: Solubility of Sodium Metaborate in Water at Various Temperatures

| Temperature (°C) | Solubility (g NaBO₂ / 100 mL H₂O) |

| 0 | 16.4 |

| 25 | 28.2 |

| 100 | 125.2 |

Source:[1]

pH

Aqueous solutions of sodium metaborate are alkaline, with the pH moderately increasing with concentration.

Table 2: pH of Sodium Metaborate Solutions at 20°C

| Concentration (% w/w) | pH |

| 0.1 | 10.5 |

| 0.5 | 10.8 |

| 1.0 | 11.0 |

| 2.0 | 11.2 |

| 4.0 | 11.4 |

| 6.0 | 11.5 |

| 8.0 | 11.6 |

| 10.0 | 11.8 |

| 15.0 | 11.9 |

| 18.0 | 12.0 |

Source:[4]

Density

The density of sodium metaborate solutions increases with concentration. The data below was measured at 298.15 K (25°C) and 323.15 K (50°C).

Table 3: Density of Aqueous Sodium Metaborate Solutions

| Molality (mol/kg) | Density at 298.15 K (g/cm³) | Density at 323.15 K (g/cm³) |

| 0.1013 | 1.0028 | 0.9930 |

| 0.2045 | 1.0076 | 0.9978 |

| 0.5224 | 1.0219 | 1.0118 |

| 1.0901 | 1.0441 | 1.0336 |

| 2.2985 | 1.0855 | 1.0744 |

| 3.6537 | 1.1251 | 1.1135 |

| 4.6186 | 1.1504 | 1.1384 |

Source:[5]

Viscosity

The viscosity of sodium metaborate solutions also increases with concentration.

Table 4: Viscosity of Aqueous Sodium Metaborate Solutions

| Molality (mol/kg) | Viscosity at 298.15 K (mPa·s) | Viscosity at 323.15 K (mPa·s) |

| 0.1013 | 0.923 | 0.573 |

| 0.2045 | 0.953 | 0.594 |

| 0.5224 | 1.056 | 0.665 |

| 1.0901 | 1.258 | 0.796 |

| 2.2985 | 1.798 | 1.111 |

| 3.6537 | 2.766 | 1.639 |

| 4.6186 | 3.864 | 2.213 |

Source:[5]

Electrical Conductivity

The electrical conductivity of sodium metaborate solutions is a function of both concentration and temperature, generally increasing with both.

Table 5: Electrical Conductivity of Aqueous Sodium Metaborate Solutions

| Molality (mol/kg) | Conductivity at 298.15 K (S/m) | Conductivity at 323.15 K (S/m) |

| 0.1013 | 0.762 | 1.182 |

| 0.2045 | 1.458 | 2.258 |

| 0.5224 | 3.398 | 5.201 |

| 1.0901 | 6.353 | 9.610 |

| 2.2985 | 10.956 | 16.270 |

| 3.6537 | 14.810 | 21.840 |

| 4.6186 | 16.580 | 24.510 |

Source:[5]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of sodium metaborate solutions are provided below.

Determination of Density using a Pycnometer

This method provides a very precise determination of liquid density.

Methodology:

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₀).

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are present. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior of the pycnometer and weigh it (m₁).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the sodium metaborate solution of a known concentration, following the same procedure as with water. Weigh the filled pycnometer (m₂).

-

Temperature Control: Ensure all measurements are performed at a constant, recorded temperature.

-

Calculation:

-

Mass of water (m_water) = m₁ - m₀

-

Mass of sodium metaborate solution (m_solution) = m₂ - m₀

-

Volume of pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the measurement temperature).

-

Density of sodium metaborate solution (ρ_solution) = m_solution / V.

-

Determination of Viscosity using an Ostwald Viscometer

This method determines the viscosity of a liquid by measuring the time it takes for a known volume to flow through a capillary tube.

Methodology:

-

Preparation: Clean and dry the Ostwald viscometer thoroughly.

-

Sample Loading: Introduce a precise volume of the sodium metaborate solution into the larger bulb of the viscometer.

-

Temperature Equilibration: Place the viscometer in a constant temperature water bath until the sample reaches the desired temperature.

-

Measurement: Using a pipette bulb, draw the liquid up into the other arm of the viscometer until the meniscus is above the upper calibration mark.

-

Flow Time: Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower calibration mark.

-

Reference Measurement: Repeat the procedure using a reference liquid of known viscosity and density (e.g., distilled water) at the same temperature.

-

Calculation: The viscosity of the sodium metaborate solution (η₁) can be calculated using the following formula: η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂) where:

-

η₁ and η₂ are the viscosities of the sample and reference liquid, respectively.

-

ρ₁ and ρ₂ are the densities of the sample and reference liquid, respectively.

-

t₁ and t₂ are the flow times of the sample and reference liquid, respectively.

-

Determination of pH using a pH Meter

Due to the alkaline nature of sodium metaborate solutions, special considerations are necessary for accurate pH measurement.

Methodology:

-

Electrode Calibration: Calibrate the pH meter using standard buffer solutions. For alkaline solutions, a three-point calibration is recommended, including a high pH buffer (e.g., pH 10 or 12). For highly alkaline solutions, calibration with NaOH solutions of known concentrations can minimize alkali error.

-

Sample Preparation: Place the sodium metaborate solution in a clean beaker.

-

Measurement: Immerse the pH electrode in the solution and stir gently to ensure homogeneity. Allow the reading to stabilize before recording the pH value and the temperature.

-

Electrode Rinsing: Rinse the electrode thoroughly with deionized water and blot dry between measurements to prevent cross-contamination.

-

Alkali Error Consideration: At very high pH values, the presence of a high concentration of sodium ions can interfere with the glass electrode, leading to an underestimation of the pH. Using a pH electrode specifically designed for high pH measurements can mitigate this "alkali error".

Determination of Electrical Conductivity using a Conductivity Meter

This method measures the ability of the solution to conduct an electric current.

Methodology:

-

Instrument Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.

-

Sample Preparation: Place the sodium metaborate solution in a clean, dry beaker.

-

Measurement: Immerse the conductivity probe into the solution, ensuring the electrodes are fully submerged. Gently stir and allow the reading to stabilize.

-

Temperature Compensation: Conductivity is temperature-dependent. Ensure the conductivity meter is set to a standard reference temperature (usually 25°C) or record the temperature at which the measurement is taken.

-

Probe Cleaning: Rinse the probe with deionized water and dry it before and after each measurement.

Conclusion

This technical guide provides a detailed overview of the key physicochemical properties of aqueous sodium metaborate solutions, including solubility, pH, density, viscosity, and electrical conductivity, as a function of concentration and temperature. The provided experimental protocols and workflows offer a practical framework for the accurate determination of these properties in a laboratory setting. The data presented herein can serve as a valuable resource for researchers, scientists, and drug development professionals working with sodium metaborate and related compounds. Further research to expand the temperature-dependent data for density, viscosity, and conductivity would be beneficial for a more complete understanding of these solutions under a wider range of conditions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Metaborate (B1245444)

Sodium metaborate (NaBO₂) is a versatile inorganic compound with significant applications ranging from the manufacturing of borosilicate glasses and detergents to its role as a byproduct in hydrogen storage systems utilizing sodium borohydride.[1][2][3] This technical guide provides a comprehensive overview of the primary synthesis routes and characterization methodologies for sodium metaborate, intended to serve as a valuable resource for professionals in research and development. The compound exists in an anhydrous form (NaBO₂) and several hydrated forms, with the chemical formula often written as NaBO₂·nH₂O.[4] Structurally, the anhydrous form contains a trimeric anion, [B₃O₆]³⁻, while the common tetrahydrate is more accurately represented as Na[B(OH)₄]·2H₂O, featuring a tetrahedral tetrahydroxyborate anion.[4][5][6]

Synthesis of Sodium Metaborate

The production of sodium metaborate can be achieved through several methods, including high-temperature fusion and aqueous reactions. The choice of method often depends on the desired form (anhydrous or hydrated) and the available starting materials.

Fusion Methods

High-temperature fusion is a common industrial method for producing anhydrous sodium metaborate.

-

Reaction of Sodium Carbonate with Boron Oxide or Borax (B76245): This method involves the direct fusion of sodium carbonate (Na₂CO₃) with either boron oxide (B₂O₃) or borax (Na₂B₄O₇).[2][4]

-

Reaction of Borax with Sodium Hydroxide (B78521): An alternative fusion process involves reacting borax with sodium hydroxide (NaOH) at elevated temperatures, typically around 700 °C.[4] The general reaction is: B₂O₃ + 2 NaOH → 2 NaBO₂ + H₂O[4]

Experimental Protocol: Fusion of Borax with Sodium Hydroxide

-

Reactant Preparation: Thoroughly mix stoichiometric amounts of borax (Na₂B₄O₇) and sodium hydroxide (NaOH) in a high-temperature-resistant crucible (e.g., platinum or alumina).

-

Heating: Place the crucible in a furnace and heat to 700 °C.[4]

-

Reaction: Maintain the temperature until the fusion is complete and a homogenous melt is formed.

-

Cooling and Solidification: Carefully remove the crucible from the furnace and allow the molten product to cool and solidify.

-

Processing: Once cooled, the solid anhydrous sodium metaborate can be crushed and ground to the desired particle size.

Aqueous and Hydrothermal Methods

Hydrated forms of sodium metaborate are typically synthesized in aqueous solutions. These methods offer better control over the hydration state and crystal morphology.

-

Reaction of Borax with Sodium Hydroxide in Water: This is a widely used laboratory and industrial method for producing hydrated sodium metaborate.[7] The reaction can be accelerated using techniques like ultrasonic irradiation.[6][8][9]

-

Microwave-Assisted Synthesis: A rapid and energy-efficient approach involves the use of microwave irradiation to drive the reaction between borax and sodium hydroxide.[8][10]

Experimental Protocol: Ultrasound-Assisted Aqueous Synthesis

This protocol is adapted from studies on the synthesis of sodium metaborate tetrahydrate (NaB(OH)₄·2H₂O).[6][8]

-

Reactant Preparation: In a reaction vessel, combine borax and sodium hydroxide in the appropriate molar ratio (e.g., a 2:1 mole ratio of NaOH to Na₂B₄O₇·4H₂O).[6] Add a specific amount of deionized water (e.g., 26% water by weight).[2]

-

Ultrasonic Irradiation: Immerse the reaction vessel in an ultrasonic bath heated to 80 °C.[2][6]

-

Reaction: Apply ultrasonic waves (e.g., 35 kHz) for a specified duration, typically 60 to 120 minutes.[6]

-

Crystallization: After the reaction is complete, allow the solution to cool to room temperature (25 °C) to induce the crystallization of the white solid product.[6]

-

Isolation and Drying: Separate the crystals from the mother liquor by filtration. Dry the collected solid at a low temperature, such as 40 °C, to preserve the hydration state.[6]

Caption: General workflow for sodium metaborate synthesis.

Characterization of Sodium Metaborate

A combination of analytical techniques is employed to confirm the identity, purity, crystal structure, and thermal properties of the synthesized sodium metaborate.

X-Ray Diffraction (XRD)

XRD is the primary technique for determining the crystalline structure of the product. It can distinguish between the different hydrated forms and the anhydrous state.[11][12] For instance, the tetrahydrate (Na[B(OH)₄]·2H₂O) crystallizes in the triclinic system.[5]

Experimental Protocol: Powder X-Ray Diffraction

-

Sample Preparation: Finely grind the sodium metaborate sample to a homogenous powder to ensure random crystal orientation. Mount the powder on a sample holder.

-

Instrumentation: Use a powder X-ray diffractometer equipped with a standard X-ray source (e.g., Cu Kα radiation).

-

Data Acquisition: Scan the sample over a relevant 2θ range, typically from 10° to 100°, with a step size of 0.02°.[12]

-

Hot-Stage XRD (for thermal studies): To observe phase transitions, use a hot-stage attachment. Heat the sample at a controlled rate (e.g., 1 °C/min) under an inert nitrogen purge while collecting diffraction patterns at various temperature intervals.[12]

-

Data Analysis: Compare the resulting diffraction pattern with standard patterns from crystallographic databases (e.g., PDF cards) to identify the crystalline phase.[6]

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify functional groups and probe the molecular structure. Key vibrational modes include O-H stretching, B-O stretching, and B-O-H bending, which differ between the anhydrous and hydrated forms.[6][11]

-

FTIR: In hydrated forms, bands around 3141 cm⁻¹ are attributed to O-H stretching, while bands between 907-1128 cm⁻¹ correspond to asymmetric B-O vibrations.[6]

-

Raman: For the anhydrous form, peaks at 627 and 770 cm⁻¹ are characteristic of B₃O₆³⁻ ring breathing vibrations.[11] The transition from tetrahedral boron in hydrates to trigonal boron in the anhydrous form can be observed through changes in the Raman spectra upon heating.[11][12]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[5]

-

Data Acquisition: Record the infrared spectrum over a range of 4000 to 650 cm⁻¹ with a resolution of at least 8 cm⁻¹.[5]

-

Data Analysis: Identify the characteristic absorption bands and compare them to literature values for sodium metaborate to confirm the presence of specific functional groups and hydration states.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying the thermal stability and dehydration process of sodium metaborate hydrates.[12][13] TGA measures mass loss as a function of temperature, while DSC detects endothermic and exothermic transitions. The dehydration of NaBO₂·2H₂O occurs in steps, forming a hemihydrate and then the anhydrous species.[11]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh a small sample (5-10 mg) of the sodium metaborate hydrate (B1144303) into an inert TGA crucible (e.g., alumina).[14]

-

Instrumentation: Use a simultaneous TGA/DSC or TGA/DTA instrument.

-

Experimental Conditions: Heat the sample from ambient temperature to approximately 400-600 °C at a constant heating rate (e.g., 10 °C/min) under a continuous purge of an inert gas like nitrogen (20-50 mL/min).[14]

-

Data Analysis: Analyze the TGA curve to determine the percentage weight loss at different temperature ranges, corresponding to the loss of water molecules. Analyze the DSC curve to identify the temperatures of endothermic peaks associated with dehydration.

Caption: Workflow for the characterization of sodium metaborate.

Data Summary

The following tables summarize key quantitative data for sodium metaborate and its common hydrates.

Table 1: Physicochemical Properties of Sodium Metaborate

| Property | Anhydrous (NaBO₂) | Tetrahydrate (NaBO₂·4H₂O) |

|---|---|---|

| Molar Mass | 65.80 g/mol [4] | 137.86 g/mol [1] |

| Appearance | White crystalline solid[1] | Colorless crystalline solid[4] |

| Density | 2.464 g/cm³[4] | ~1.74 g/cm³[1] |

| Melting Point | 966 °C[4] | 53.5 °C (decomposes)[1] |

| Boiling Point | 1434 °C[4] | N/A |

| Solubility in Water | 28.2 g/100 mL (25 °C)[4] | 41.9% by weight (20 °C)[1] |

Table 2: Crystallographic Data

| Form | Crystal System | Space Group | Key Cell Parameters (pm) |

|---|---|---|---|

| Anhydrous (Na₃B₃O₆) | Trigonal[1] | R̅3c[1] | a = 1193.3, c = 723.9 |

| Dihydrate (NaBO₂·2H₂O) | Triclinic[4] | - | a=678, b=1058, c=588[4] |

| Tetrahydrate (Na[B(OH)₄]·2H₂O) | Triclinic[5] | - | - |

Table 3: Thermal Decomposition of Sodium Metaborate Hydrates

| Hydrate Form | Stable Temperature Range | Dehydration Step | Product | Temperature Range of Water Loss (°C) |

|---|---|---|---|---|

| Tetrahydrate (NaBO₂·4H₂O) | -6 to 53.6 °C[2][4] | Loses 2 H₂O | Dihydrate (NaBO₂·2H₂O) | > 53.6 °C |

| Dihydrate (NaBO₂·2H₂O) | 53.6 to 105 °C[2][4] | First Dehydration | Hemihydrate (Na₃[B₃O₅(OH)₂]) | 83 - 155 °C[11][13] |

| Hemihydrate (NaBO₂·0.5H₂O) | 105 °C to boiling[2][4] | Second Dehydration | Anhydrous (Na₃B₃O₆) | 249 - 280 °C[11][13] |

Caption: Dehydration pathway from tetrahydrate to anhydrous form.

Table 4: Key Vibrational Spectroscopy Peaks

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| FTIR | ~3141 | O-H stretching (hydrates) | [6] |

| 1258 | B-O-H in-plane bending | [6] | |

| 907 - 1128 | Asymmetric B-O stretching | [6] | |

| 766 | Symmetric B-O stretching | [6] | |

| Raman | 627, 770 | B₃O₆³⁻ ring breathing (anhydrous) | [11] |

| | 1500 - 1600 | In-plane stretching of extra-annular B-O⁻ bonds (anhydrous) |[11] |

References

- 1. grokipedia.com [grokipedia.com]

- 2. SODIUM METABORATE - Ataman Kimya [atamanchemicals.com]

- 3. imarcgroup.com [imarcgroup.com]

- 4. Sodium metaborate - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. US2886425A - Process of making sodium metaborate and compositions comprising the same - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Production of sodium metaborate tetrahydrate (NaB(OH)4·2H2O) using ultrasonic irradiation-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Crystal Structure of Sodium Metaborate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of sodium metaborate (B1245444) dihydrate. The document details its crystallographic data, outlines the experimental protocols for its synthesis and structural determination, and presents a visual representation of the experimental workflow.

Introduction and Nomenclature

Sodium metaborate dihydrate, commonly represented by the formula NaBO₂·2H₂O, is more accurately described from a structural standpoint as sodium tetrahydroxyborate, Na[B(OH)₄]. This nomenclature reflects the true coordination of the boron atom within the crystal lattice, which is tetrahedrally bonded to four hydroxyl groups, forming the [B(OH)₄]⁻ anion. For clarity and accuracy, this guide will use the formula Na[B(OH)₄].

Crystallographic Data

The definitive crystal structure of sodium metaborate dihydrate (Na[B(OH)₄]) was determined by Csetenyi, Glasser, and Howie in 1993 through single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. Key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Lattice Parameters | a = 5.886(3) Å |

| b = 10.566(6) Å | |

| c = 6.146(3) Å | |

| β = 111.60(4)° | |

| Unit Cell Volume | 355.4(3) ų |

| Formula Units (Z) | 4 |

| Calculated Density | 1.903 g/cm³ |

Data sourced from Csetenyi et al. (1993).[1][2][3][4][5]

Structural Description

The crystal structure of Na[B(OH)₄] consists of a three-dimensional network of [B(OH)₄]⁻ tetrahedra linked by hydrogen bonds. The sodium ions (Na⁺) are situated in cavities within this framework and are coordinated to six oxygen atoms from the hydroxyl groups of the borate (B1201080) anions.[1][5]

Experimental Protocols

Synthesis of Sodium Metaborate Dihydrate Crystals

Single crystals of Na[B(OH)₄] suitable for X-ray diffraction can be synthesized through the following methods:

Method 1: Reaction of Anhydrous Borax (B76245) and Sodium Hydroxide (B78521) [6]

-

A solution is prepared by reacting anhydrous borax (Na₂B₄O₇) with sodium hydroxide (NaOH) in aqueous solution at 90°C for 150 minutes.

-

The saturated borate solution is then allowed to cool to room temperature.

-

Crystals of Na[B(OH)₄]·2H₂O will form upon cooling.

Method 2: Classical Method from Kernite

-

A mixture of kernite (a sodium borate mineral), water, and sodium hydroxide is prepared.

-

The mixture is heated to 80°C in a water bath and mechanically stirred for 2 hours.

-

The solution is then cooled to 25°C to induce crystallization.

-

The resulting white solid is collected and dried at 40°C.

X-ray Diffraction Analysis

The determination of the crystal structure of Na[B(OH)₄] was carried out using single-crystal X-ray diffraction. The key experimental parameters are summarized below:

| Parameter | Value |

| Radiation Source | Molybdenum Kα (λ = 0.71069 Å) |

| Temperature | Room Temperature |

| Data Collection | A total of 1039 unique reflections were measured. |

| Structure Solution | The structure was solved by direct methods (SHELXS86) and refined using full-matrix least-squares on F (SHELX76).[1] |

| Final R-factor | R = 0.030 for 882 observed reflections.[1][4][5] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of sodium metaborate dihydrate.

Caption: Experimental workflow for sodium metaborate dihydrate synthesis and analysis.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Sodium tetrahydroxyborate - Wikipedia [en.wikipedia.org]

- 3. Structure of sodium tetrahydroxyborate | Semantic Scholar [semanticscholar.org]

- 4. Structure of sodium tetrahydroxyborate [inis.iaea.org]

- 5. Structure of sodium tetrahydroxyborate (Journal Article) | ETDEWEB [osti.gov]

- 6. kiche.or.kr [kiche.or.kr]

Solubility of sodium metaborate in various solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of sodium metaborate (B1245444) in various solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work.

Sodium metaborate (NaBO₂) is a versatile inorganic compound available in anhydrous and various hydrated forms, each exhibiting distinct solubility characteristics.[1][2] Its solubility is a critical parameter in numerous applications, including the formulation of cleaning agents, adhesives, and as a reagent in chemical synthesis.[3][4][5]

Aqueous Solubility of Sodium Metaborate

The solubility of sodium metaborate in water is highly dependent on temperature and its degree of hydration. Several hydrates are known to crystallize from aqueous solutions within specific temperature ranges:

-

Sodium Metaborate Tetrahydrate (NaBO₂·4H₂O): Stable from -6 to 53.6 °C.[1]

-

Sodium Metaborate Dihydrate (NaBO₂·2H₂O): Stable from 53.6 °C to 105 °C.[1]

-

Sodium Metaborate Hemihydrate (NaBO₂·0.5H₂O): Stable from 105 °C to the boiling point.[1]

The following tables summarize the quantitative solubility data for various forms of sodium metaborate in water at different temperatures.

Table 1: Solubility of Anhydrous Sodium Metaborate in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 16.4[1] |

| 25 | 28.2[1] |

| 100 | 125.2[1] |

Table 2: Solubility of Sodium Metaborate Dihydrate (NaBO₂·2H₂O) in Water

| Temperature (°C) | Solubility (% by weight) |

| 20 | 31.0[6] |

| 30 | 36.5[3] |

| 40 | 43.2[3] |

| 50 | 52.8[3] |

| 53.6 | 57.1[3] |

| 60 | 59.3[3] |

| 70 | 63.3[3] |

| 80 | 67.6[3] |

| 100 | 81.1[6] |

Table 3: Solubility of Sodium Metaborate Tetrahydrate (NaBO₂·4H₂O) in Water

| Temperature (°C) | Solubility (% by weight) |

| 0 | 30.4[7] |

| 10 | 35.6[3][7] |

| 20 | 41.9[3][8] |

| 30 | 49.5[3] |

| 40 | 58.5[3] |

| 50 | 71.5[3] |

| 53.6 | 77.3[3] |

Solubility in Organic Solvents

While highly soluble in water, sodium metaborate exhibits more limited solubility in organic solvents.

Alcohols and Glycols:

-

Methanol (B129727) and Ethanol (B145695): Anhydrous sodium metaborate reacts with methanol and ethanol upon refluxing to yield sodium tetramethoxyborate and sodium tetraethoxyborate, respectively.[1] This reaction indicates solubility and chemical interaction.

-

Glycerol: Sodium metaborate is soluble in glycerol.[9]

Quantitative data for the solubility of sodium metaborate in a wide range of organic solvents is not extensively documented in publicly available literature.

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of sodium metaborate in a given solvent, based on the isothermal equilibrium method.

Objective: To determine the saturation solubility of sodium metaborate in a specific solvent at a constant temperature.

Materials:

-

Sodium metaborate (specify hydrate (B1144303) form)

-

Solvent of interest

-

Distilled or deionized water (for aqueous studies)

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Thermometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium metaborate to a known volume of the solvent in a sealed container (e.g., a screw-cap flask).

-

Place the container in a constant temperature shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter to remove any remaining solid particles.

-

-

Analysis of Solute Concentration:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution to the evaporating dish and reweigh to determine the mass of the solution.

-

Carefully evaporate the solvent in a drying oven at an appropriate temperature until a constant weight of the dry sodium metaborate is achieved.

-

Reweigh the evaporating dish with the dry solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved sodium metaborate by subtracting the initial weight of the evaporating dish from the final weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

-

Express the solubility in the desired units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle sodium metaborate in a well-ventilated area.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of sodium metaborate solubility.

Caption: Workflow for determining the solubility of sodium metaborate.

References

- 1. Sodium metaborate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. borax.com [borax.com]

- 4. Sodium Metaborate | Essential buffering agent | U.S. Borax [borax.com]

- 5. borax.com [borax.com]

- 6. Sodium metaborate | BNaO2 | CID 145326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. borax.com [borax.com]

- 8. Sodium metaborate tetrahydrate, 98.5%, extra pure 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Sodium metaborate, anhydrous [chembk.com]

An In-depth Technical Guide to the Hydrolysis of Sodium Metaborate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metaborate (B1245444) (NaBO₂) is an inorganic compound that plays a significant role in various industrial processes and is a key byproduct in emerging energy technologies, particularly in the context of hydrogen storage via sodium borohydride (B1222165) (NaBH₄) hydrolysis. When dissolved in water, sodium metaborate undergoes a fundamental hydrolysis reaction, establishing a pH-dependent equilibrium that governs the speciation of boron in the aqueous phase. Understanding the mechanism, kinetics, and thermodynamics of this reaction is crucial for optimizing processes where borates are utilized or encountered. This technical guide provides a comprehensive overview of the hydrolysis of sodium metaborate, detailing the underlying chemistry, experimental methodologies for its characterization, and relevant quantitative data.

The Core Hydrolysis Reaction and Boron Speciation

The primary reaction upon the dissolution of anhydrous sodium metaborate in water is its hydrolysis to form the tetrahydroxyborate anion, [B(OH)₄]⁻.[1] The metaborate ion (BO₂⁻), which is trimeric in its anhydrous solid state (Na₃B₃O₆), reacts with water molecules to expand its coordination sphere.[1]

The overall hydrolysis reaction can be represented as:

NaBO₂(s) + 2H₂O(l) ⇌ Na⁺(aq) + [B(OH)₄]⁻(aq)

This equilibrium is intrinsically linked to the acid-base chemistry of boric acid (B(OH)₃). The tetrahydroxyborate anion is the conjugate base of boric acid.[2] The speciation between boric acid and the tetrahydroxyborate anion is critically dependent on the pH of the solution.

-

Acidic to Moderately Alkaline Conditions (pH < 9): Boric acid, B(OH)₃, is the predominant species.

-

Alkaline Conditions (pH > 9.2): The tetrahydroxyborate anion, [B(OH)₄]⁻, becomes the dominant form.[3]

At higher boron concentrations, the formation of various polyborate ions can also occur, further complicating the aqueous speciation.

Quantitative Data

A precise understanding of the hydrolysis of sodium metaborate requires quantitative data on its thermodynamic and kinetic parameters. Below is a summary of available data from the literature.

Thermodynamic Data

The thermodynamic properties of the species involved in the hydrolysis reaction are essential for determining the equilibrium position under various conditions.

| Parameter | Species | Value | Reference |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | NaBO₂(s) | -977.0 kJ/mol | [4] |

| Standard Molar Entropy (S⦵₂₉₈) | NaBO₂(s) | 73.39 J/(mol·K) | |

| Molar Heat Capacity (Cₚ) | NaBO₂(s) at 25 °C | 65.9 J/(mol·K) | [4] |

| Molar Heat Capacity (Cₚ) | Na--INVALID-LINK-- at 298 K | ~120 J/(mol·K) | [5] |

| B-O Bond Energy in [B(OH)₄]⁻ | [B(OH)₄]⁻ | ~523 kJ/mol | [5] |

| Dissolution Equilibrium Constant (K) for NaBO₂·2H₂O | NaBO₂·2H₂O(s) ⇌ Na⁺(aq) + [B(OH)₄]⁻(aq) | 9.9560 mol²·kg⁻² | [6] |

| Dissolution Equilibrium Constant (K) for NaBO₂·4H₂O | NaBO₂·4H₂O(s) ⇌ Na⁺(aq) + [B(OH)₄]⁻(aq) | 8.7986 mol²·kg⁻² | [6] |

| Standard Enthalpy of Dissolution (ΔHₛ⦵) for NaBO₂·2H₂O | NaBO₂·2H₂O(s) | Endothermic (qualitative) | [6] |

| Standard Enthalpy of Dissolution (ΔHₛ⦵) for NaBO₂·4H₂O | NaBO₂·4H₂O(s) | Endothermic (qualitative) | [6] |

Kinetic Data

Direct kinetic data, such as the rate law and rate constants for the hydrolysis of the metaborate ion, are not extensively reported in the literature. The hydrolysis is generally considered to be very rapid. Kinetic studies in the borate (B1201080) system often focus on the slower hydrolysis of borate esters or the catalyzed hydrolysis of sodium borohydride. For very fast reactions like the hydrolysis of metaborate, techniques such as stopped-flow spectroscopy would be required to measure the kinetics.

Signaling Pathways and Logical Relationships

The interplay between sodium metaborate, water, and pH can be visualized as a series of interconnected equilibria.

References

- 1. mdpi.com [mdpi.com]

- 2. Tetrahydroxyborate - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Sodium metaborate | BNaO2 | CID 145326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. webqc.org [webqc.org]

- 6. Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of Sodium Metaborate: An In-depth Technical Guide Using FTIR and Raman Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metaborate (B1245444) (NaBO₂) is an inorganic compound with significant applications in various industrial processes, including the manufacturing of borosilicate glasses, detergents, and adhesives. It is also a key byproduct in hydrogen storage applications involving sodium borohydride (B1222165) hydrolysis. The hydration state of sodium metaborate critically influences its chemical and physical properties. Understanding the structural transformations between its anhydrous and various hydrated forms is essential for process optimization and quality control.

This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the analysis of sodium metaborate and its hydrates. These vibrational spectroscopic techniques are powerful, non-destructive tools for elucidating molecular structure and identifying different phases of the material. This document outlines detailed experimental protocols, presents quantitative spectral data, and illustrates the analytical workflow and structural relationships.

Principles of Spectroscopic Analysis

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching and bending). The resulting spectrum is a unique fingerprint of the molecule, with absorption bands corresponding to specific functional groups and chemical bonds. In the context of sodium metaborate, FTIR is particularly sensitive to the vibrations of borate (B1201080) anions (BO₃ and BO₄ units) and hydroxyl (O-H) groups present in the hydrated forms.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique where a monochromatic laser source irradiates a sample. While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecules. Raman spectroscopy is highly sensitive to symmetric non-polar bonds and provides complementary information to FTIR. It is particularly useful for studying the B-O ring structures in anhydrous sodium metaborate.

Structural Transformations of Sodium Metaborate

Sodium metaborate exists in several forms, with the primary transformation being the change in boron coordination from tetrahedral to trigonal upon dehydration.

-

Sodium Metaborate Dihydrate (NaBO₂·2H₂O or NaB(OH)₄): In this hydrated form, the boron atom is tetrahedrally coordinated, forming the tetrahydroxyborate anion [B(OH)₄]⁻.

-

Sodium Metaborate 1/3 Hydrate (B1144303) (Na₃[B₃O₅(OH)₂]): Upon partial dehydration, a structural rearrangement occurs, forming a six-membered boron-oxygen ring containing both tetrahedral and trigonal boron atoms.[1]

-

Anhydrous Sodium Metaborate (Na₃B₃O₆): Complete dehydration results in a planar ring structure composed of three trigonally coordinated boron atoms (B₃O₆³⁻).[1][2]

The transition between these forms can be monitored in situ using spectroscopic techniques, revealing the changes in the local chemical environment of the boron atoms.[1][2]

Quantitative Spectroscopic Data

The following tables summarize the characteristic vibrational frequencies (in cm⁻¹) for different forms of sodium metaborate as observed in FTIR and Raman spectra.

Table 1: FTIR Peak Assignments for Sodium Metaborate Hydrates

| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |

| ~3141 | O-H Stretching | NaB(OH)₄·2H₂O | [3] |

| ~1654 | H-O-H Bending | NaB(OH)₄·2H₂O | [3] |

| ~1450 | Asymmetric B-O Stretching | NaB(OH)₄·2H₂O | [4] |

| ~1258 | In-plane B-O-H Bending | NaB(OH)₄·2H₂O | [3] |

| 1128 - 907 | Asymmetric B-O Stretching | NaB(OH)₄·2H₂O | [3] |

| ~939 | Symmetric B-O Stretching | NaB(OH)₄·2H₂O | [4] |

| ~766 | Out-of-plane O-H Bending / Symmetric B-O Stretching | NaB(OH)₄·2H₂O | [3] |

Table 2: Raman Peak Assignments for Sodium Metaborate and its Hydrates

| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |

| 1500 - 1600 | In-plane stretching of extra-annular B-O⁻ bonds | Anhydrous (Na₃B₃O₆) | [2] |

| ~770 | B₃O₆³⁻ Ring Breathing | Anhydrous (Na₃B₃O₆) | [2] |

| ~627 | B₃O₆³⁻ Ring Breathing | Anhydrous (Na₃B₃O₆) | [2] |

| Retained B(OH)₄ modes | B-O-H Bending / B-O Stretching | 1/3 Hydrate (Na₃[B₃O₅(OH)₂]) | [2] |

| Strong peaks similar to anhydrous form | Ring Breathing and B(3)-O Stretches | 1/3 Hydrate (Na₃[B₃O₅(OH)₂]) | [2] |

| ~1072 | H-O-B Bending | Dihydrate (NaB(OH)₄) | [1] |

| ~952 | H-B-O Bending | Dihydrate (NaB(OH)₄) | [1] |

| ~750 | B(OH)₄⁻ Symmetric Stretching | Dihydrate (NaB(OH)₄) | [1] |

| ~550 | O-B-O Bending | Dihydrate (NaB(OH)₄) | [1] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid sodium metaborate samples.

FTIR Spectroscopy

Method 1: Attenuated Total Reflectance (ATR-FTIR)

This is a rapid and convenient method for analyzing solid powders with minimal sample preparation.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free tissue.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the sodium metaborate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the FTIR spectrum. A typical measurement consists of 16 to 64 co-added scans at a resolution of 4 cm⁻¹.

-

-

Post-Analysis:

-

Clean the ATR crystal thoroughly after analysis.

-

Method 2: KBr Pellet Transmission

This traditional method is useful for obtaining high-quality spectra for quantitative analysis.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the sodium metaborate sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Record a background spectrum with an empty sample holder.

-

-

Sample Analysis:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Collect the FTIR spectrum, typically with 16 to 64 co-added scans at a resolution of 4 cm⁻¹.

-

Raman Spectroscopy

-

Instrument Preparation:

-

Power on the Raman spectrometer and the laser source (e.g., 532 nm or 785 nm). Allow the system to stabilize.

-

Calibrate the spectrometer using a standard reference material (e.g., silicon wafer or a polystyrene standard).

-

-

Sample Analysis:

-

Place a small amount of the sodium metaborate powder on a microscope slide or in a suitable sample holder.

-

Position the sample under the microscope objective of the Raman instrument.

-

Focus the laser onto the sample surface.

-

Set the data acquisition parameters:

-

Laser Power: Use a low laser power initially (e.g., 1-10 mW) to avoid sample damage or thermal degradation, and adjust as necessary.

-

Exposure Time and Accumulations: Typical values range from 1 to 10 seconds per accumulation, with 2 to 10 accumulations to improve the signal-to-noise ratio.

-

Spectral Range: Set the range to cover the expected vibrational modes (e.g., 100 - 1800 cm⁻¹).

-

-

Acquire the Raman spectrum.

-

-

Data Processing:

-

Perform a baseline correction to remove any background fluorescence.

-

If necessary, perform cosmic ray removal.

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships in the spectroscopic analysis of sodium metaborate.

Caption: Experimental Workflow for FTIR Analysis.

Caption: Experimental Workflow for Raman Analysis.

Caption: Relationship between Structure and Spectra.

Conclusion

FTIR and Raman spectroscopy are indispensable and complementary techniques for the analysis of sodium metaborate and its various hydrated forms. FTIR provides detailed information on hydroxyl groups and the vibrations of the borate anions, making it ideal for monitoring hydration states. Raman spectroscopy excels in characterizing the boron-oxygen ring structures, particularly in the anhydrous form. By employing the experimental protocols and spectral data presented in this guide, researchers can effectively identify and characterize the different phases of sodium metaborate, leading to a better understanding and control of processes involving this versatile compound.

References

The Cornerstone of Alkaline Buffering: A Technical Guide to the pKa of Sodium Metaborate

For researchers, scientists, and drug development professionals, the precise control of pH is paramount. In the realm of alkaline buffers, the borate (B1201080) system, particularly utilizing sodium metaborate (B1245444), offers a versatile and stable option. This in-depth technical guide elucidates the fundamental principles governing the pKa of the boric acid-borate buffer system, providing the necessary data and protocols for its effective implementation in sensitive experimental and developmental workflows.

The Chemistry of Borate Buffers: Understanding the pKa

A common misconception is to seek a distinct pKa value for sodium metaborate (NaBO₂) itself. However, the buffering capacity of a sodium metaborate solution is governed by the acid dissociation constant (pKa) of its conjugate acid, boric acid (H₃BO₃). In aqueous solution, boric acid does not act as a Brønsted-Lowry acid by donating a proton. Instead, it functions as a Lewis acid, accepting a hydroxide (B78521) ion from water, which in turn releases a proton.[1] This equilibrium is central to the buffering action:

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

The pKa for this equilibrium, which represents the pH at which the concentrations of boric acid and the tetrahydroxyborate anion are equal, is the critical value for buffer preparation.

Quantitative Data for Borate Buffer Systems

The pKa of boric acid is a key parameter for preparing buffers within its effective range. The following table summarizes the reported pKa values and the effective buffering range for borate buffers.

| Parameter | Value | Conditions | Reference(s) |

| pKa of Boric Acid | 9.24 | Pure water at 25°C | [1] |

| pKa of Boric Acid | ~9.0 | Saltwater pools | [1] |

| pKa of Boric Acid | 9.14 | Calculated from Kₐ = 7.3x10⁻¹⁰ | [1][2] |

| pKa of Boric Acid | 9.23 | at 25°C | [3] |

| Effective Buffering Range | pH 8.2 - 10.1 | [3] | |

| Effective Buffering Range | pH 7.0 - 9.5 | [4] |

The Boric Acid-Borate Equilibrium

The interplay between boric acid and the borate anion is the foundation of the buffer's ability to resist changes in pH. The following diagram illustrates this fundamental relationship.

Experimental Protocols

Preparation of a 0.1 M Borate Buffer (pH 8.5)

This protocol provides a method for preparing a standard borate buffer. The final pH should always be verified with a calibrated pH meter.

Materials:

-

Boric acid (H₃BO₃)

-

Sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O) or Sodium Hydroxide (NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

Procedure using Boric Acid and Sodium Tetraborate: [4]

-

Prepare Stock Solutions:

-

0.1 M Boric acid solution: Dissolve 6.18 g of boric acid in 1 L of deionized water.

-

0.025 M Sodium tetraborate solution: Dissolve 9.53 g of sodium tetraborate decahydrate in 1 L of deionized water.

-

-

Mix Solutions: Start with the 0.1 M boric acid solution.

-

Adjust pH: While stirring, gradually add the 0.025 M sodium tetraborate solution until the desired pH of 8.5 is reached. Monitor the pH continuously with a calibrated pH meter.

-

Final Volume: Adjust the final volume to the desired amount with deionized water if necessary.

Procedure using Boric Acid and Sodium Hydroxide: [4]

-

Dissolve Boric Acid: Dissolve 6.18 g of boric acid in approximately 900 mL of deionized water.

-

Adjust pH: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise until the pH reaches 8.5.

-

Final Volume: Adjust the final volume to 1 L with deionized water.

Potentiometric Titration for pKa Determination

This experimental workflow outlines the steps to empirically determine the pKa of boric acid.

The Role of Sodium Metaborate